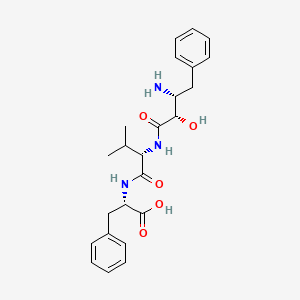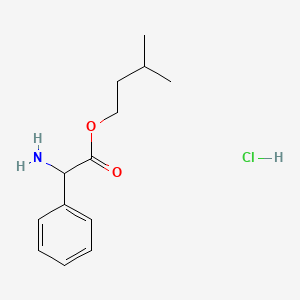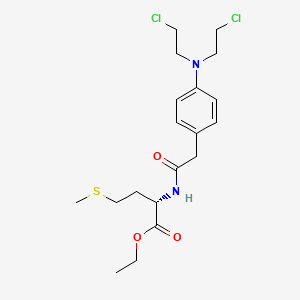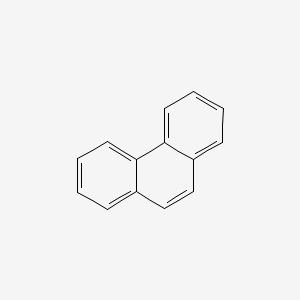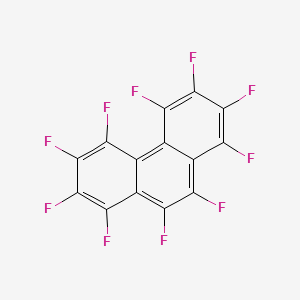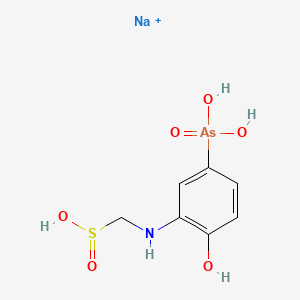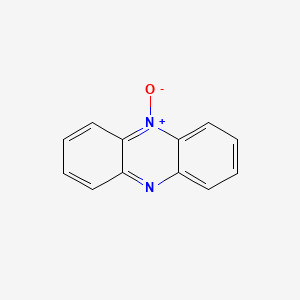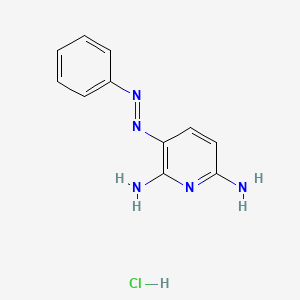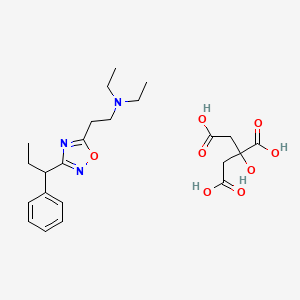
CHEMBL298246
Übersicht
Beschreibung
Norcantharidin is a synthetic compound derived from cantharidin, an active ingredient found in traditional Chinese medicine. It is known for its potent anticancer properties and has been used clinically in China for the treatment of various cancers, including liver and gastric cancers . Norcantharidin is a demethylated derivative of cantharidin, which reduces its toxicity while retaining its therapeutic efficacy .
Wissenschaftliche Forschungsanwendungen
Norcantharidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Norcantharidin und seine Derivate werden auf ihre einzigartigen chemischen Eigenschaften und ihr Potenzial als Bausteine für komplexere Moleküle untersucht.
Medizin: Norcantharidin wird klinisch zur Behandlung von Krebsarten wie Leber-, Magen- und Darmkrebs eingesetzt.
5. Wirkmechanismus
Norcantharidin übt seine Wirkungen über mehrere molekulare Zielstrukturen und Signalwege aus. Es induziert Apoptose durch Aktivierung von Caspase-Enzymen und Störung des mitochondrialen Membranpotenzials . Norcantharidin hemmt auch das Zellwachstum, indem es den Zellzyklus in verschiedenen Stadien blockiert. Zu den beteiligten Schlüsselsignalwegen gehört der PI3K/Akt/NF-κB-Signalweg, der das Zellüberleben und die Apoptose reguliert . Darüber hinaus moduliert Norcantharidin die Expression von Matrixmetalloproteinasen und Adhäsionsmolekülen, wodurch die Invasion und Metastasierung von Tumoren gehemmt wird .
Ähnliche Verbindungen:
Cantharidin: Die Stammverbindung von Norcantharidin, bekannt für ihre starke Antikrebsaktivität, aber mit höherer Toxizität.
Dinatrium-Cantharidat: Ein Derivat von Cantharidin mit reduzierter Toxizität und erhöhter Wasserlöslichkeit.
Natrium-Demethylcantharidat: Ein weiteres Derivat mit verbesserten pharmakokinetischen Eigenschaften
Einzigartigkeit von Norcantharidin: Norcantharidin zeichnet sich durch sein ausgewogenes Profil aus hoher Antikrebsaktivität und reduzierter Toxizität im Vergleich zu Cantharidin aus. Seine Fähigkeit, mehrere Signalwege anzugreifen, und sein Potenzial für den Einsatz in Kombinationstherapien machen es zu einer wertvollen Verbindung in der Krebsbehandlung .
Wirkmechanismus
Norcantharidin exerts its effects through multiple molecular targets and pathways. It induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . Norcantharidin also inhibits cell proliferation by blocking the cell cycle at various stages. Key signaling pathways involved include the PI3K/Akt/NF-κB pathway, which regulates cell survival and apoptosis . Additionally, norcantharidin modulates the expression of matrix metalloproteinases and adhesion molecules, inhibiting tumor invasion and metastasis .
Similar Compounds:
Cantharidin: The parent compound of norcantharidin, known for its potent anticancer activity but with higher toxicity.
Disodium Cantharidinate: A derivative of cantharidin with reduced toxicity and enhanced water solubility.
Sodium Demethylcantharidate: Another derivative with improved pharmacokinetic properties
Uniqueness of Norcantharidin: Norcantharidin stands out due to its balanced profile of high anticancer activity and reduced toxicity compared to cantharidin. Its ability to target multiple signaling pathways and its potential for use in combination therapies make it a valuable compound in cancer treatment .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Norcantharidin has shown potential multi-target anticancer activities . It has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been reported to interact with matrix metalloproteinases (MMPs) and adhesion molecules .
Cellular Effects
Norcantharidin has demonstrated inhibitory effects on the proliferation of many tumor cells in vitro and in vivo . It has been used to treat hepatic cancer, gastric cancer, and leucopenia patients in China for many years . It has shown to effectively inhibit the proliferation of many tumor cells, including hepatoma HepG2, SMMC-7721, BEL-7402, gallbladder cancer GBC-SD cells, colon cancer CT26 and HT29 cells, breast cancer cells, leukemia K562 and HL-60 cells, melanoma A375 cells, and oral cancer KB cells .
Molecular Mechanism
It has been found to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Norcantharidin vary with different dosages in animal models
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Norcantharidin wird durch Demethylierung von Cantharidin synthetisiert. Der Prozess beinhaltet die Verwendung von Reagenzien wie Natriumhydroxid oder Kaliumhydroxid unter kontrollierten Bedingungen, um die Methylgruppen von Cantharidin zu entfernen . Die Reaktion findet typischerweise in einem wässrigen oder alkoholischen Medium bei erhöhten Temperaturen statt, um eine vollständige Demethylierung zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von Norcantharidin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochleistungsreaktoren und die kontinuierliche Überwachung der Reaktionsbedingungen, um eine gleichbleibende Produktqualität zu gewährleisten. Das Endprodukt wird durch Kristallisations- oder Chromatographietechniken gereinigt, um die gewünschten Reinheitsgrade zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Norcantharidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Norcantharidin kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Norcantharidin verändern, was möglicherweise seine pharmakologischen Eigenschaften beeinflusst.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden üblicherweise unter sauren oder basischen Bedingungen verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden bei kontrollierten Temperaturen eingesetzt.
Substitution: Verschiedene Nukleophile, wie Amine oder Thiole, können unter geeigneten Bedingungen in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Norcantharidinderivate mit potenziellen therapeutischen Anwendungen. Diese Derivate werden oft auf ihre Antikrebs-, entzündungshemmenden und andere pharmakologischen Aktivitäten untersucht .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Norcantharidin can be achieved through a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "2,5-dioxo-3-hexene-1,6-dioic acid", "methylamine", "thionyl chloride", "sodium hydride", "ethyl iodide", "sodium borohydride", "acetic anhydride", "acetic acid" ], "Reaction": [ "2,5-dioxo-3-hexene-1,6-dioic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "The acid chloride is then treated with methylamine to form the corresponding amide.", "The resulting amide is then reduced with sodium borohydride to form the corresponding amine.", "The amine is then reacted with ethyl iodide to form the corresponding ethylated amine.", "The ethylated amine is treated with sodium hydride to form the corresponding enolate.", "The enolate is then reacted with acetic anhydride to form the corresponding acetylated product.", "Finally, the acetylated product is deacetylated with acetic acid to form Norcantharidin." ] } | |
| 29745-04-8 | |
Molekularformel |
C8H8O4 |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
(1R,7S)-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2/t3-,4+,5?,6? |
InChI-Schlüssel |
JAABVEXCGCXWRR-LAXKNYFCSA-N |
Isomerische SMILES |
C1C[C@H]2C3C([C@@H]1O2)C(=O)OC3=O |
SMILES |
C1CC2C3C(C1O2)C(=O)OC3=O |
Kanonische SMILES |
C1CC2C3C(C1O2)C(=O)OC3=O |
Aussehen |
Solid powder |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4,7-epoxyisobenzofuran-1,3-dione, hexahydro-, (3a-alpha, 4beta, 7beta, 7a-alpha)- demethylcantharate norcantharidin norcantharidin, (3aalpha,4beta,7beta,7aalpha)-isomer sodium norcantharidate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


